![molecular formula C6H7NO B587362 4-Aminophenol-13C6 CAS No. 1246820-76-7](/img/structure/B587362.png)
4-Aminophenol-13C6
Overview
Description
4-Aminophenol-13C6, also known as 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol, is a compound with the molecular formula C6H7NO . It has a molecular weight of 115.082 g/mol .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) .Molecular Structure Analysis
The molecular structure of 4-Aminophenol-13C6 includes a benzene ring with an amino group and a hydroxyl group . The IUPAC name for this compound is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol .Physical And Chemical Properties Analysis
4-Aminophenol-13C6 has a molecular weight of 115.082 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a complexity of 66.9 .Scientific Research Applications
Structural and Vibrational Studies
4-Aminophenol is extensively studied for its structural and vibrational properties, contributing to the understanding of its chemical behavior in different states. Unterberg et al. (2004) conducted a combined experimental and theoretical investigation on the structures and vibrations of 3- and 4-aminophenol, highlighting the use of mass analyzed threshold ionization (MATI) spectroscopy and infrared resonant 2-photon ionization (IR/R2PI) spectroscopy. Their work emphasizes the precision of vibrational frequency measurements and their agreement with density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations, showcasing 4-Aminophenol's potential in spectroscopic applications (Unterberg et al., 2004).
Biological Evaluation and DNA Interaction Studies
Research into 4-Aminophenol derivatives demonstrates their antimicrobial and antidiabetic activities, alongside their potential as anticancer agents through DNA interaction studies. Rafique et al. (2022) synthesized and characterized several 4-Aminophenol derivatives, revealing broad-spectrum activities against various microbial strains and significant inhibition of amylase and glucosidase. These findings not only suggest 4-Aminophenol derivatives as promising candidates for antimicrobial and antidiabetic therapies but also underline their potential in cancer treatment through DNA interactions (Rafique et al., 2022).
Metabolic Insights through 13C-Fingerprinting
The application of 13C-labeled 4-Aminophenol in metabolic studies provides crucial insights into microbial metabolisms. Hollinshead et al. (2016) utilized 13C-fingerprinting to investigate the metabolic pathways of Rhodococcus opacus PD630, a bacterium of interest for its ability to convert lignocellulosic feedstocks into valuable chemicals. This approach, less rigorous and more cost-effective than 13C-metabolic flux analysis (13C-MFA), illustrates how 13C-labeled compounds like 4-Aminophenol can be instrumental in characterizing microbial metabolisms, contributing to the development of microbial cell factories (Hollinshead et al., 2016).
Electrochemical Detection and Environmental Monitoring
4-Aminophenol's electrochemical properties are exploited in the development of sensors for environmental monitoring and pharmaceutical analysis. Yin et al. (2010) developed a graphene–chitosan composite film modified electrode for the electrochemical determination of 4-Aminophenol, demonstrating its applicability in detecting 4-Aminophenol in water samples and pharmaceuticals. This research not only showcases 4-Aminophenol's relevance in environmental science but also its utility in ensuring pharmaceutical safety (Yin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.082 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenol-13C6 |
Synthesis routes and methods I
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Synthesis routes and methods II
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